molecular formula C5H6N2O4 B2616778 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid CAS No. 71679-69-1

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid

Cat. No.: B2616778
CAS No.: 71679-69-1
M. Wt: 158.113
InChI Key: YWSXBRZBBNPFOD-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of methyl hydrazinecarbodithioate with N-(4-nitrophenyl)acetohydrazonoyl bromide can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazole derivatives.

Scientific Research Applications

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)acetic acid: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-triazol-3-yl)acetic acid: Contains a triazole ring, offering different chemical properties and reactivity.

Uniqueness

The uniqueness of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid lies in its oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials properties are desired.

Properties

IUPAC Name

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-3-6-7(2-4(8)9)5(10)11-3/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSXBRZBBNPFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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